Chloroform

Content Navigation

CAS Number

Product Name

IUPAC Name

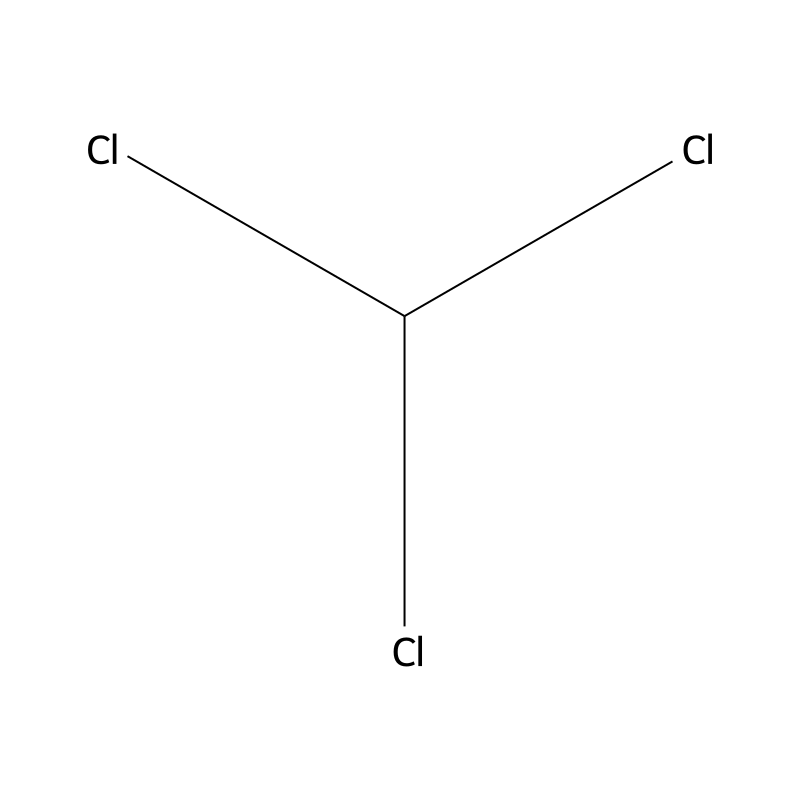

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 7.95X10+3 mg/L at 25 °C

Highly soluble in water

One mL dissolves in about 200 mL water at 25 °C

Miscible with alcohol, benzene, ether, petroleum ether, carbon tetrachloride, carbon disulfide, oils

For more Solubility (Complete) data for Chloroform (6 total), please visit the HSDB record page.

7.95 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 0.8

(77 °F): 0.5%

Synonyms

Canonical SMILES

Historical Use in Anesthesia

Chloroform was widely used as an anesthetic in the 19th and early 20th centuries . Its volatile nature allowed for easy inhalation by patients, and it offered a deeper level of unconsciousness compared to previous options like ether . However, concerns arose due to its potential for side effects, including liver damage and cardiac arrhythmias . Additionally, the discovery of safer and more controllable anesthetics like halothane led to the decline of chloroform use in surgery by the mid-20th century .

Current Research Applications

While no longer used clinically, chloroform finds limited application in specific scientific research settings. Here are some examples:

Solvent in Nuclear Magnetic Resonance (NMR) Spectroscopy

Chloroform acts as a common solvent in NMR due to its good solubility for various organic compounds and its lack of interference with the NMR signal . NMR spectroscopy is a crucial technique for characterizing the structure and composition of molecules, making chloroform a valuable tool in research across various disciplines like chemistry, biochemistry, and materials science.

Synthesis of Other Chemicals

Chloroform serves as a starting material for the production of other chemicals with various applications. Notably, it is a precursor to chlorodifluoromethane (HCFC-22), which was previously used as a refrigerant but is being phased out due to environmental concerns .

Environmental Monitoring

Chloroform is a known environmental contaminant, formed during water chlorination and industrial processes . Researchers use chloroform as a marker compound to assess environmental quality and investigate its potential health impact.

Chloroform, chemically known as trichloromethane with the formula CHCl₃, is a colorless, volatile liquid characterized by a sweet smell reminiscent of ether. Initially synthesized in 1831 by Samuel Guthrie, chloroform has been utilized historically as an anesthetic and is now primarily used as a solvent in various industrial applications. It occurs naturally in small amounts produced by certain seaweeds and fungi, but most of the chloroform encountered today is synthetically manufactured .

Physical Properties- Molecular Weight: 119.38 g/mol

- Density: 1.49 g/cm³

- Boiling Point: 61.2 °C

- Melting Point: -63.5 °C

- Solubility: Insoluble in water, soluble in organic solvents like alcohol and ether .

Chloroform is a hazardous substance with several safety concerns:

- Toxicity: Chloroform exposure can be harmful through inhalation, ingestion, or skin contact. It can cause central nervous system depression, liver and kidney damage, and respiratory problems [].

- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified chloroform as a probable human carcinogen (Group 2A) [].

- Flammability: Chloroform is not flammable but can decompose to generate toxic phosgene gas when exposed to heat or open flames [].

- Oxidation: Chloroform can be oxidized to phosgene (carbonyl chloride) in the presence of oxygen and UV light:

- Reduction: When treated with zinc and hydrochloric acid, chloroform can be reduced to dichloromethane:

- Hydrolysis: In alkaline conditions, it reacts with sodium hydroxide to form sodium formate:

- Reimer-Tiemann Reaction: Chloroform reacts with phenol in the presence of a base to produce salicylaldehyde .

Chloroform has significant biological implications, particularly concerning its toxicity. Chronic exposure can lead to symptoms such as dizziness, fatigue, and memory impairment. It is classified as a probable human carcinogen, with evidence suggesting it may cause liver and kidney cancer in animal studies . Acute exposure can result in respiratory issues and central nervous system depression .

Chloroform can be synthesized through several methods:

- Haloform Reaction: This involves the reaction of ethanol with bleaching powder (calcium hypochlorite):

- Step 1: Calcium hypochlorite reacts with water to produce chlorine gas.

- Step 2: Chlorine oxidizes ethanol to acetaldehyde, which is then chlorinated to form chloral.

- Step 3: Chloral undergoes hydrolysis to yield chloroform.

- Free Radical Halogenation: Chloroform can be produced by heating a mixture of chlorine gas with methane or methyl chloride at high temperatures (400–500 °C) to facilitate free radical reactions .

Chloroform has several applications across different fields:

- Solvent: Widely used for dissolving fats, oils, and other organic compounds.

- Anaesthetic: Historically used in medicine for anesthesia during surgeries.

- Chemical Reagent: Employed in organic synthesis processes, including the production of chlorofluorocarbons and other chlorinated compounds.

- Extraction Agent: Utilized for extracting various substances in laboratories and industries .

Chloroform interacts with various chemicals, which can lead to hazardous situations:

- It reacts violently with strong bases (e.g., sodium hydroxide) and chemically active metals (e.g., potassium).

- Exposure to ultraviolet light can convert chloroform into phosgene, a highly toxic gas .

- In laboratory settings, chloroform is often stabilized with ethanol or amylene to prevent oxidation into phosgene .

Several compounds share structural similarities with chloroform. Here are some notable examples:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Dichloromethane | CH₂Cl₂ | Less toxic solvent; used for paint stripping |

| Carbon Tetrachloride | CCl₄ | Non-flammable; used as a solvent and refrigerant |

| Trichloroethylene | C₂HCl₃ | Industrial solvent; associated with health risks |

| Bromoform | CHBr₃ | Similar structure; used as a solvent and reagent |

Chloroform's uniqueness lies in its specific combination of properties that make it suitable for particular applications while also posing significant health risks when mismanaged. Its volatility and ability to dissolve many organic compounds distinguish it from other chlorinated solvents .

Physical Description

Liquid

Colorless liquid with a pleasant odor; [NIOSH]

VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a pleasant odor.

Color/Form

Clear, colorless liquid

Colorless, highly refractive, heavy volatile liquid.

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

61.12 °C

61.00 to 62.00 °C. @ 760.00 mm Hg

62 °C

143 °F

Flash Point

Heavy Atom Count

Taste

Vapor Density

4.12 (Air = 1)

Relative vapor density (air = 1): 4.12

4.12

Density

1.4788 g/cu cm at 25 °C

Density: 1.484 at 20 °C/20 °C

An alcholic solution of chloroform containing 6% by volume of chloroform, corresponding to 10.5% by weight and approximately 89% absolute alcohol by volume. Colorless, clear liquid. Chloroform odor. Density: approximately 0.85 /Spirit of chloroform/

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7

1.48

LogP

log Kow = 1.97

1.97

Odor

Pleasant odor

Odor threshold: 205-307 ppm

Characteristic odo

Odor Threshold

Odor Threshold High: 276.0 [mmHg]

Detection odor threshold from AIHA (mean = 192 ppm)

3.30 mg/L (Detection in air; purity not specified)

Odor thresholds: low= 250 mg/cu m; high= 1000 mg/cu m. /From table/

Odor thresholds of 85 ppm and 2.4 ppm have been reported for chloroform in air and water, respectively.

Decomposition

The products of oxidative breakdown include phosgene, hydrogen chloride, chlorine, carbon dioxide, and water.

On prolonged heating with water at 225 °C, decomp to formic acid, carbon monoxide, and hydrogen chloride occurs.

Hazardous decomposition products formed under fire conditions. - Carbon oxides, Hydrogen chloride gas

...If involved in a fire, reacts to produce hydrogen chloride and phosgene.

Melting Point

-63.47 °C

-63.2 °C

-64 °C

-82 °F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Therapeutic Uses

MEDICATION (VET): Used/ externally, as liniment-type counterirritant for relief of deep seated pain, to expel screwworm larvae from wounds, as skin cleanser (fat solvent), & as skin coolant & local anesthetic due to its evaporation. ... Internally, it is given in various mixt well dilute to avoid gastric irritation ... . /Former use/

Has been used as an anesthetic and in pharmaceutical preparations.

Chloroform was used chiefly as an anesthetic and in pharmaceutical preparation immediately prior to World War II. However, these uses have been banned.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N01 - Anesthetics

N01A - Anesthetics, general

N01AB - Halogenated hydrocarbons

N01AB02 - Chloroform

Mechanism of Action

Vapor Pressure

197.0 [mmHg]

VP: 100 mm Hg at 10.4 °C

197 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 212

160 mmHg

Pictograms

Acute Toxic;Irritant;Health Hazard

Impurities

The following impurities have been detected in chloroform: bromochloromethane, bromodichloroethane, bromodichloromethane, carbon tetrachloride, dibromodichloroethane, dibromodichloromethane, 1,1-dichloroethane, 1,2-dichloroethane, vinylidene chloride, cis-1,2-dichloroethene, trans-1,2-dichloroethylene, dichloromethane, diethyl carbonate, ethyl benzene, 2-methoxy ethanol, nitromethane, pyridine, 1,1,2,2-tetrachloroethane, trichloroethylene, meta-xylene, ortho-xylene, and para-xylene.

n-Nitrosomorpholine was found in 4/10 batches of analytical grade chloroform, at levels of 2-376 ug/L.

Other CAS

Absorption Distribution and Excretion

Chloroform is rapidly absorbed & distributed to all organs, with relatively high concn in nervous tissue. After intraduodenal injection of (14)C-chloroform to rats, 70% ... was found unchanged in expired air & 4% as (14)CO2(carbon dioxide) during 24 hr. ... Liver and, to much lesser extent, kidney were main organs in which CO2 was formed.

In man, pulmonary excretions of chloroform and its CO2 (carbon dioxide) metab account substantially for single oral dose of 0.5 or 1.0 g. Amongst 9 subjects, up to 68% of dose is excreted unchanged & up to 51% of CO2; not more than 4% of dose is excreted unchanged after 8 hr.

... /Chloroform crosses/ placenta rapidly and enters fetal circulation.

For more Absorption, Distribution and Excretion (Complete) data for Chloroform (50 total), please visit the HSDB record page.

Metabolism Metabolites

Haloforms are metabolized to carbon monoxide by hepatic microsomal mixed function oxidases & this reaction is markedly stimulated by sulfhydryl cmpd. Max stimulation occurred at 0.5 mmol glutathione. A mechanism for conversion to carbon monoxide is proposed.

Trihalomethanes (haloforms) were metab to carbon monoxide by rat liver microsomal fraction requiring nadph & molecular oxygen. Metabolism followed halide order; thus, chloroform yielded smallest amt. Results suggest cytochrome p450 dependent system.

Deuterium-labeled chloroform was less toxic and less readily metabolized than /normal/ chloroform, suggesting that the cleavage of the C-H bond is the rate-limiting step in the process resulting in hepatotoxicity.

For more Metabolism/Metabolites (Complete) data for Chloroform (22 total), please visit the HSDB record page.

Chloroform in absorbed mainly through the lungs. Once in the body it concentrates in lipid-containing organs such as the adipose tissue, the central nervous system, kidney and liver. It is eliminated unchanged in expired air or metabolized by the liver via a cytochrome P450 mechanism and excreted in the urine and faeces. (A11)

Wikipedia

Vasopressin

Drug Warnings

Maternal Medication usually Compatible with Breast-Feeding: Chloroform: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/

Biological Half Life

After inhalation of approximately 5 mg (38)Cl-chloroform, about 80% of the chloroform was found to have been absorbed ... . Eight volunteers expired 18 to 67% of an oral dose of 500 mg (13)C-chloroform (in capsules of olive oil) unchanged; in two subjects, about half of the dose was eliminated in the expired air as (13)CO2. The decline in the concentration of chloroform in blood was described by a two-compartment model, with initial and second-phase half-lives of 14 and 90 min, respectively, averaged over four subjects.

In humans given a single oral dose of 0.5 g chloroform, about 50-52% of the dose was absorbed, and virtually all of the absorbed dose was metabolized to carbon dioxide. Blood levels peaked after 1.5 hr and declined in line with a two-compartment model with half-lives of 13 and 90 min, respectively ...

Use Classification

Hazardous Air Pollutants (HAPs)

Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

... Prepared exclusively and on a massive scale by the chlorination of methane and/or monochloromethane.

(1) Reaction of chlorinated lime with acetone, acetaldehyde, or ethanol; (2) by-product from the chlorination of methane.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Methane, trichloro-: ACTIVE

Method of purification: Extraction with concentrated sulfuric acid and rectification.

Small quantities of ethyl alcohol stablilize chloroform during storage.

The most important reaction of trichloromethane is that with hydrogen fluoride in the presence of antimony pentahalides to give monochlorodifluoromethane (CFC 22), a precursor in the production of polytetrafluoroethylene (Teflon, Hostaflon, PTFE).

Pure chloroform is light sensitive and reagent grade chloroform usually conains 0.75% ethanol as stabilizer.

Analytic Laboratory Methods

Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: chloroform; Matrix: air; Detection Limit: 0.8 ug/sample.

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: chloroform; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.

Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: chloroform; Matrix: municipal and industrial discharges; Detection Limit: 0.05 ug/L.

For more Analytic Laboratory Methods (Complete) data for Chloroform (23 total), please visit the HSDB record page.

Clinical Laboratory Methods

Fish samples were analyzed for chloroform by gas chromatography. Detection limit is in 0.1-1.0 ppb range.

... Toxicological blood screening using a liquid chromatography-electrospray coupled tandem mass spectrometry method highlighted the presence of bamifylline and theophylline, two therapeutics of asthma. A screening method for volatile substances using a headspace-gas chromatography coupled with mass spectrometry method showed (i) the presence of chloroform in blood at a concentration subsequently estimated at 580 ug/L using an external calibration, and (ii) chloroform traces on a piece of a scarf brought by the patient and suspected to have been used to put her to sleep. ...

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from strong alkalis and strong mineral acids.

Glass containers should be dark green or amber. Technical-grade chloroform can be stored in lead-lined or mild steel containers of all-welded construction. When storage vessels are made of unlined steel, precautions are needed to prevent the entry of moisture.

Preserve ... at a temp not exceeding 30 °C.

For more Storage Conditions (Complete) data for Chloroform (6 total), please visit the HSDB record page.

Interactions

Effects /of chloroform/ on liver & kidneys are exaggerated by ... ingestion of alcoholic beverages.

... DDT & phenobarbitone potentiated chloroform-induced liver damage in rats...

Admin of Kepone (chlordecone) resulted in marked potentiation of chloroform induced hepatotoxicity whereas pretreatment with Mirex had no effect on liver injury.

For more Interactions (Complete) data for Chloroform (34 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): 2-Methyl-2-butene (>=0.001 - <=0.015 %)

Dates

Role of Carnoy's solution as treatment adjunct in jaw lesions other than odontogenic keratocyst: a systematic review

B Lal, R D Kumar, R Alagarsamy, D Shanmuga Sundaram, O Bhutia, A RoychoudhuryPMID: 34272109 DOI: 10.1016/j.bjoms.2020.12.019

Abstract

Carnoy's solution (CS) is routinely used as adjuvant therapy in the management of odontogenic keratocyst (OKC) and a few other benign lesions. The purpose of this study was to explore the evidence of its application and efficacy in benign lesions other than OKC. We have systematically reviewed published articles to identify the evidence of CS in benign jaw lesions other than OKC following the PRISMA guidelines. The search was conducted in PubMed, Google Scholar, Semantic Scholar, and Cochrane Library database, to find relevant articles from 1980 to March 2020. Finally, 39 studies were analysed in this review. It included studies where CS was used as an adjunct for the benign lesion of the jaw and followed for a minimum of 6 months. Thirty-nine studies with 11 different types of lesion were reported where CS was used as an adjuvant and application time was restricted to 3-5minutes. Recurrence were reported only in ameloblastoma cases [unicystic=10.98% (10/91), mixed=18.18% (26/143)]. Meta-analysis was not possible as all studies were non-controlled in nature. Based on the available data, there was no strong evidence for the use of CS as an adjuvant in the benign lesion of the jaw. Prospective and randomised control studies are recommended for the best stratification for the use of CS.Chloroform extract and acetyl-11-keto-beta-boswellic acid from Boswellia dalzielii stem bark induce apoptosis and cell cycle blockage in AW8507 cells

Akinbobola Peace Otitoju, Ishaya Yohanna Longdet, Taiwo Emmanuel Alemika, Vikram Prakash GotaPMID: 34368899 DOI: 10.1186/s43046-021-00075-3

Abstract

Globally, head and neck cancer is the sixth most common cancer. Despite the advancement in treatment, drug resistance remains a major cause for setback. In an earlier work, the authors reported that Boswellia dalzielii (Hutch) stem bark exhibited dose-dependent cytotoxicity in head and neck cancer cells, AW8507. Therefore, the cell death induction effect of Boswellia dalzielii stem bark chloroform extract in head and neck cancer cell line, AW8507, and its derived constituent on cell cycle and apoptosis proteins was further investigated.The cell death induction activity of the Boswellia dalzielii stem bark chloroform fraction (CLBD) in AW8507 was determined using Annexin V-FITC/PI staining in flow cytometry. High-performance liquid chromatography-mass spectrometry was employed for compounds analysis of the CLBD, and reverse virtual screening was used to identify the mechanism of action of the compound, acetyl-11-keto-beta-boswellic acid, that was elucidated in the Boswellia dalzielii chloroform fraction.

The data obtained showed that Boswellia dalzielii stem bark Chloroform extract increased the percentage of cells presenting for early apoptosis from 4.14 to 10.10% in AW8507 cells. High-performance liquid chromatography-mass spectrometry analysis of the chloroform fraction identified acetyl-11-keto-beta-boswellic acid. Reverse virtual screening on selected proteins showed that acetyl-11-keto-beta-boswellic acid is a multi-protein target compound. It binds preferably to phosphorylated-cyclin dependent kinase 1 (p-CDK1) (binding score = - 9.2 kcal/mol), blocking the activation of cyclin B-CDK1 needed for cell cycle progression at G2/M phase of the cell cycle. Acetyl-11-keto-beta-boswellic acid also binds more tightly with αβ tubulin (binding score = 8.9 kcal/mol) than with the standard drug, docetaxel (binding score = 8.3 kcal/mol).

The results obtained confirmed the culpability of Boswellia dalzielii-derived acetyl-11-keto-beta-boswellic acid in the obstruction of the cell cycle progression in head and neck cancer cell line, AW8507; and the induction of apoptosis earlier reported for Boswellia dalzielii (Hutch) stem bark. Additional in vitro and/or in vivo studies would be required to validate in silico observations.

Fixation Using Carnoy's Solution Enables Detection of More Lymph Nodes After Gastrectomy for Gastric Cancer

Sang Hyup Han, Jeong Hee Han, Sang Hak Han, Hae Sung Kim, Jin Won LeePMID: 34281858 DOI: 10.21873/anticanres.15191

Abstract

To compare the number of lymph nodes (LNs) detected when using Carnoy's solution (CS) versus 10% neutral buffered formalin (NBF) to fix specimens after radical gastrectomy for gastric cancer.LNs were routinely detected using NBF until 2020, since then, for the fixation procedure, residual fat was fixed in CS for 24 hours and dissected again for the detection of further LNs. Of 143 specimens, 117 were included in the NBF group and 26 in the CS group.

The mean numbers of LNs examined were 27.85±14.89 and 36.30±12.41 in the NBF and CS groups, respectively (p=0.008). The mean number of additional LNs detected using CS was 8.07±2.91, of which 0.38±1.02 were metastatic. Additional LNs were found in all patients of the CS group, and all were ≤3 mm. Of the 26 patients in the CS group, metastatic LNs were detected in four, disease in two of whom was up-staged.

CS is an appropriate alternative to NBF for the fixation of gastric cancer specimens, and more LNs were detected in the resected specimens fixed when using CS compared with NBF.

Chloroform-based liquid-liquid extraction and LC-MS/MS quantification of endocannabinoids, cortisol and progesterone in human hair

Luke J Ney, Kim L Felmingham, Raimondo Bruno, Allison Matthews, David S NicholsPMID: 33957361 DOI: 10.1016/j.jpba.2021.114103

Abstract

Understanding the role of endogenous cannabinoids (endocannabinoids) in disease is of increasing importance. However, tools to investigate endocannabinoid levels in humans are limited. In the current study, we report a simplified sample preparation method for quantifying endocannabinoids and steroid hormones in hair using liquid-liquid extraction combined with ultra performance liquid chromatography coupled to tandem mass spectrometry. The fully validated method is at least R= 0.99 linear between 5 and 1,000 pg/mg for each analyte and the detection limits are at or below 0.50 pg/mg for cortisol, progesterone, oleoylethanolamide, and arachidonoyl ethanolamide, and 2.65 pg/mg for 2-arachidonoyl glycerol. Sequential extraction of hair samples revealed that multiple extractions may be required for quantitative recovery of steroids. However endogenous cannabinoids were efficiently recovered using a single sample extraction. The method was applied to a psychosocial stress study where participants provided samples of both hair and saliva. Endogenous hair arachidonoyl ethanolamide levels were negatively associated with resting, but not stressed, salivary cortisol levels in healthy participants. This simplified method enables the detailed study of hormonal and endocannabinoids in human hair with high sensitivity.

Lipid Isolation from Plants

Jesse D Bengtsson, James G Wallis, John BrowsePMID: 34047968 DOI: 10.1007/978-1-0716-1362-7_1

Abstract

Analysis of plant lipids provides insights into a range of biological processes, from photosynthetic membrane function to oil seed engineering. Many lipid extraction protocols are tailored to fit a specific lipid class. Here we describe a procedure for extraction of glycerolipids from vegetative tissue. This procedure is designed for 1 gram of tissue per sample but maybe scaled for larger samples.Convenient Preparation of

Hao Wang, Zeyu Xi, Shuai Huang, Rui Ding, Yang Gao, Yongguo Liu, Baoguo Sun, Hongyu Tian, Sen LiangPMID: 33730490 DOI: 10.1021/acs.joc.0c02768

Abstract

A convenient preparation method of-acylbenzoxazines has been developed, in which phenols react with nitriles and dimethyl sulfoxide (DMSO) in the presence of a catalytic amount of (COCl)

in CH

CN or chloroform to afford the corresponding

-acylbenzoxazines in moderate-to-good yields. DMSO acts as a source of HCHO, which is generated in situ from the decomposition of a methoxydimethylsulfonium salt. A regeneration cycle of the methoxydimethylsulfonium salt is proposed, which is initiated by a catalytic amount of (COCl)

.

Electrochemical DNA Sensor Based on Poly(Azure A) Obtained from the Buffer Saturated with Chloroform

Anna Porfireva, Kseniya Plastinina, Vladimir Evtugyn, Yurii Kuzin, Gennady EvtugynPMID: 33922359 DOI: 10.3390/s21092949

Abstract

Electropolymerized redox polymers offer broad opportunities in detection of biospecific interactions of DNA. In this work, Azure A was electrochemically polymerized by multiple cycling of the potential in phosphate buffer saturated with chloroform and applied for discrimination of the DNA damage. The influence of organic solvent on electrochemical properties of the coating was quantified and conditions for implementation of DNA in the growing polymer film were assessed using cyclic voltammetry, quartz crystal microbalance, and electrochemical impedance spectroscopy. As shown, both chloroform and DNA affected the morphology of the polymer surface and electropolymerization efficiency. The electrochemical DNA sensor developed made it possible to distinguish native and thermally and chemically damaged DNA by changes in the charge transfer resistance and capacitance.The Effect of Blood Contained in the Samples on the Metabolomic Profile of Mouse Brain Tissue: A Study by NMR Spectroscopy

Anastasia Glinskikh, Olga Snytnikova, Ekaterina Zelentsova, Maria Borisova, Yuri Tsentalovich, Andrey AkulovPMID: 34067246 DOI: 10.3390/molecules26113096

Abstract

(1) Recently, metabolic profiling of the tissue in the native state or extracts of its metabolites has become increasingly important in the field of metabolomics. An important factor, in this case, is the presence of blood in a tissue sample, which can potentially lead to a change in the concentration of tissue metabolites and, as a result, distortion of experimental data and their interpretation. (2) In this paper, the metabolomic profiling based on NMR spectroscopy was performed to determine the effect of blood contained in the studied samples of brain tissue on their metabolomic profile. We used 13 male laboratory CD-1IGS mice for this study. The animals were divided into two groups. The first group of animals (

= 7) was subjected to the perfusion procedure, and the second group of animals (

= 6) was not perfused. The brain tissues of the animals were homogenized, and the metabolite fraction was extracted with a water/methanol/chloroform solution. Samples were studied by high-frequency

H-NMR spectroscopy with subsequent statistical data analysis. The group comparison was performed with the use of the Student's test. We identified 36 metabolites in the brain tissue with the use of NMR spectroscopy. (3) For the major set of studied metabolites, no significant differences were found in the brain tissue metabolite concentrations in the native state and after the blood removal procedure. (4) Thus, it was shown that the presence of blood does not have a significant effect on the metabolomic profile of the brain in animals without pathologies.

An extract of Stephania hernandifolia, an ethnomedicinal plant, inhibits herpes simplex virus 1 entry

Joy Mondal, Ananya Das Mahapatra, Keshab C Mandal, Debprasad ChattopadhyayPMID: 34041610 DOI: 10.1007/s00705-021-05093-z

Abstract

Stephania hernandifolia (Nimukho), an ethnomedicinal herb from rural Bengal, has been used traditionally for the management of nerve, skin, urinary, and digestive ailments. Here, we attempted to confirm the antiviral potential of aqueous, methanol, and chloroform extracts of S. hernandifolia against herpes simplex virus type 1 (HSV-1), the causative agent of orolabial herpes in humans, and decipher its underlying mechanism of action. The bioactive extract was standardized and characterized by gas chromatography-mass spectroscopy, while cytotoxicity and antiviral activity were evaluated by MTT and plaque reduction assay, respectively. Two HSV strains, HSV-1F and the clinical isolate VU-09, were inhibited by the chloroform extract (CE) with a median effective concentration (EC) of 4.32 and 4.50 µg/ml respectively, with a selectivity index (SI) of 11. Time-of-addition assays showed that pre-treatment of virus-infected cells with the CE and its removal before infection reduced the number of plaques without lasting toxicity to the cell, indicating that the CE affected the early stage in the viral life cycle. The number of plaques was also reduced by direct inactivation of virions and by the addition of CE for a short time following attachment of virions. These results together suggest that modification of either the virion surface or the cell surface by the CE inhibits virus entry into the host cell.